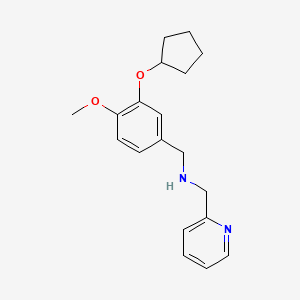![molecular formula C16H22N4O2 B7498997 N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide, commonly referred to as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPA belongs to the class of piperazine compounds and has been found to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of CMPA is not fully understood, but it is believed to act on various signaling pathways in the body. Studies have shown that CMPA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. CMPA has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to possess a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. CMPA has also been found to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, CMPA has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
CMPA has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also been found to exhibit potent and selective activity, making it a useful tool for studying specific signaling pathways in the body. However, there are also limitations to its use in lab experiments. CMPA has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CMPA. One area of interest is the development of novel derivatives of CMPA that exhibit enhanced pharmacological properties. Another area of interest is the investigation of the potential use of CMPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMPA and its potential therapeutic applications. Overall, CMPA is a promising compound that has the potential to make significant contributions to the field of drug development.
合成法
The synthesis method of CMPA involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopropylamine to form N-cyclopropyl-6-methyl-2-pyridinecarboxamide. The resulting compound is then reacted with 1-(2-chloroethyl)piperazine to form N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide. The synthesis of CMPA is a multi-step process that requires careful attention to detail to ensure high yield and purity of the final product.
科学的研究の応用
CMPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. CMPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to possess neuroprotective properties. Additionally, CMPA has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-3-2-4-14(17-12)16(22)20-9-7-19(8-10-20)11-15(21)18-13-5-6-13/h2-4,13H,5-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWZIFHDPHPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498917.png)



![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)

![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)